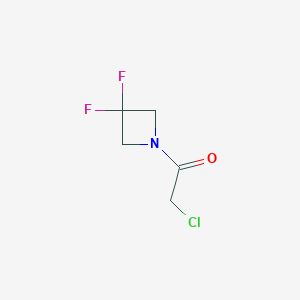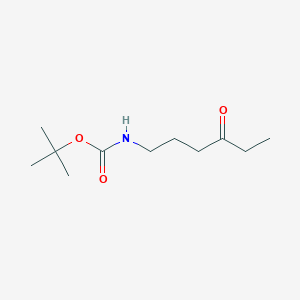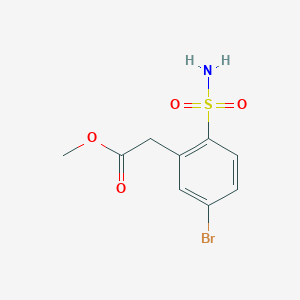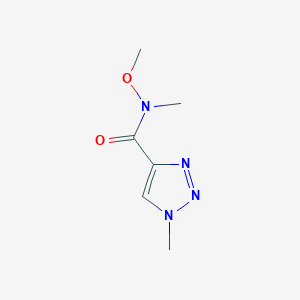
(2-(Furan-3-il)piridin-4-il)metanamina
Descripción general
Descripción
“(2-(Furan-3-yl)pyridin-4-yl)methanamine” is an organic compound that belongs to the class of aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Synthesis Analysis
The synthesis of this compound or its analogues often involves a series of condensation, oxidation, acid amide coupling, and reductive amination reactions . For instance, a library of N-substituted 2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxamide and (2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridin-7-yl)methanamine analogues have been synthesized using these reactions .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectral tools such as IR, 1H NMR, 13C NMR, and ESI-MM MS analysis . The molecular formula of this compound is C10H10N2O .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it has been used in the synthesis of polysubstituted furans via a novel and efficient heterocyclization approach . Also, it has been used in the synthesis of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones .Physical and Chemical Properties Analysis
The compound has a molecular weight of 174.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 2 . The exact mass of the compound is 174.079312947 g/mol .Aplicaciones Científicas De Investigación
Interacciones con medicamentos
“(2-(Furan-3-il)piridin-4-il)metanamina” es una molécula pequeña que se clasifica como experimental . Es importante tener en cuenta que la ausencia de una interacción no significa necesariamente que no existan interacciones .
Farmacología
Las propiedades farmacológicas de este compuesto aún no se comprenden completamente. Actualmente no hay información disponible sobre su absorción, volumen de distribución, unión a proteínas, metabolismo, vía de eliminación, vida media, aclaramiento, efectos adversos, toxicidad y vías .
Propiedades químicas
Este compuesto tiene una fórmula química de C10H10N2O y un peso promedio de 174.1992 . Pertenece a la clase de compuestos orgánicos conocidos como aralquilaminas, que son alquilaminas en las que el grupo alquilo está sustituido en un átomo de carbono por un grupo hidrocarburo aromático .
Interés biológico
Chemical Entities of Biological Interest (ChEBI) es un diccionario de entidades moleculares de acceso libre centrado en compuestos químicos 'pequeños' . Este compuesto es un miembro de la clase de furanos que es furano que está sustituido por grupos aminometil y piridil-3-ilo en las posiciones 2 y 5 respectivamente .
Aplicaciones potenciales
Si bien no se mencionan aplicaciones específicas para “this compound”, compuestos relacionados como los pirazoles, que son heterociclos que contienen nitrógeno, tienen una amplia gama de aplicaciones biológicas. Estas incluyen actividades anticancerígenas, antiinflamatorias, anticonvulsivas, antioxidantes y antimicrobianas . Es posible que “this compound” pueda tener aplicaciones similares, pero se necesitarían más investigaciones para confirmarlo.
Mecanismo De Acción
Target of Action
It belongs to the class of organic compounds known as aralkylamines , which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . These compounds are known to interact with various receptors and enzymes in the body, influencing a wide range of biological processes .
Mode of Action
Compounds in the aralkylamine class often exert their effects by binding to specific receptors or enzymes, thereby modulating their activity . The interaction between the compound and its target can lead to changes in cellular processes, such as signal transduction or metabolic pathways .
Biochemical Pathways
Aralkylamines can influence a variety of biochemical pathways depending on their specific targets . These can include pathways involved in neurotransmission, inflammation, and cell growth, among others .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence how well a compound is absorbed and distributed throughout the body, how it is metabolized, and how quickly it is excreted .
Result of Action
This can lead to changes in cellular processes, such as signal transduction, gene expression, or enzymatic activity .
Action Environment
The action, efficacy, and stability of (2-(Furan-3-yl)pyridin-4-yl)methanamine can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues . .
Análisis Bioquímico
Biochemical Properties
(2-(Furan-3-yl)pyridin-4-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, particularly CYP2A6, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between (2-(Furan-3-yl)pyridin-4-yl)methanamine and CYP2A6 can lead to the inhibition or activation of the enzyme, thereby affecting the metabolic pathways in which CYP2A6 is involved.
Cellular Effects
The effects of (2-(Furan-3-yl)pyridin-4-yl)methanamine on various types of cells and cellular processes are diverse. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (2-(Furan-3-yl)pyridin-4-yl)methanamine can modulate the activity of protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, (2-(Furan-3-yl)pyridin-4-yl)methanamine exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, the interaction between (2-(Furan-3-yl)pyridin-4-yl)methanamine and CYP2A6 involves binding to the enzyme’s active site, which can result in the inhibition of its catalytic activity . Additionally, (2-(Furan-3-yl)pyridin-4-yl)methanamine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of (2-(Furan-3-yl)pyridin-4-yl)methanamine in laboratory settings are important factors to consider when studying its effects over time. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of (2-(Furan-3-yl)pyridin-4-yl)methanamine on cellular function can vary depending on the experimental conditions and the specific cell types being studied.
Dosage Effects in Animal Models
The effects of (2-(Furan-3-yl)pyridin-4-yl)methanamine can vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects without causing significant adverse effects . At higher doses, (2-(Furan-3-yl)pyridin-4-yl)methanamine may exhibit toxic effects, including hepatotoxicity and neurotoxicity, which can limit its use in certain experimental settings.
Metabolic Pathways
(2-(Furan-3-yl)pyridin-4-yl)methanamine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized by CYP2A6, leading to the formation of various metabolites that can further interact with other biomolecules and influence metabolic flux . The involvement of (2-(Furan-3-yl)pyridin-4-yl)methanamine in these pathways highlights its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of (2-(Furan-3-yl)pyridin-4-yl)methanamine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, which facilitate its entry into the cytoplasm . Once inside the cell, (2-(Furan-3-yl)pyridin-4-yl)methanamine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of (2-(Furan-3-yl)pyridin-4-yl)methanamine can affect its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and the nucleus . The presence of (2-(Furan-3-yl)pyridin-4-yl)methanamine in the nucleus suggests that it may play a role in regulating gene expression by interacting with nuclear proteins and transcription factors.
Propiedades
IUPAC Name |
[2-(furan-3-yl)pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-8-1-3-12-10(5-8)9-2-4-13-7-9/h1-5,7H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQRKFSSOVPFAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




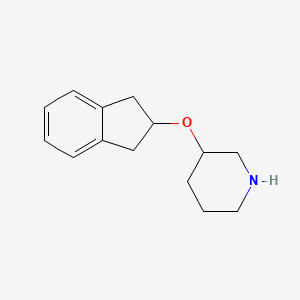
![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472716.png)


![8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472719.png)
